molecular formula C18H25ClN2O2S2 B4673106 1-(1-adamantyl)-4-[(5-chloro-2-thienyl)sulfonyl]piperazine

1-(1-adamantyl)-4-[(5-chloro-2-thienyl)sulfonyl]piperazine

Cat. No. B4673106
M. Wt: 401.0 g/mol
InChI Key: PUIKAFGCEJNGPC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(1-adamantyl)-4-[(5-chloro-2-thienyl)sulfonyl]piperazine is a chemical compound that has gained significant attention from the scientific community due to its potential applications in research. This compound is a piperazine derivative that has been synthesized through a specific method and has been found to have unique biochemical and physiological effects. In

Mechanism of Action

The mechanism of action of 1-(1-adamantyl)-4-[(5-chloro-2-thienyl)sulfonyl]piperazine involves the inhibition of the Na+/H+ exchanger isoform 1 (NHE1). This inhibition results in the reduction of intracellular pH and cell volume, which can have various physiological effects. The NHE1 transporter is involved in the regulation of various cellular processes, including cell volume regulation, intracellular pH regulation, and cell migration. Inhibition of this transporter can have significant effects on cellular physiology and can be used as a therapeutic target.
Biochemical and Physiological Effects:
1-(1-adamantyl)-4-[(5-chloro-2-thienyl)sulfonyl]piperazine has been found to have various biochemical and physiological effects. It has been shown to inhibit the Na+/H+ exchanger isoform 1 (NHE1), which can result in the reduction of intracellular pH and cell volume. This inhibition has been found to have potential therapeutic applications in the treatment of various diseases, including heart failure and ischemic stroke. This compound has also been found to have effects on the central nervous system and the cardiovascular system.

Advantages and Limitations for Lab Experiments

The advantages of using 1-(1-adamantyl)-4-[(5-chloro-2-thienyl)sulfonyl]piperazine in lab experiments include its potent inhibition of the Na+/H+ exchanger isoform 1 (NHE1) and its potential therapeutic applications. This compound can be used to study the effects of NHE1 inhibition on various biological systems and can be used as a potential therapeutic target. The limitations of using this compound in lab experiments include its potential toxicity and the need for further studies to determine its safety and efficacy.

Future Directions

There are several future directions for the study of 1-(1-adamantyl)-4-[(5-chloro-2-thienyl)sulfonyl]piperazine. These include further studies to determine its safety and efficacy, the development of new synthesis methods to produce this compound more efficiently, and the exploration of its potential therapeutic applications in the treatment of various diseases. Additionally, this compound can be used to study the effects of NHE1 inhibition on various biological systems and can be used as a potential therapeutic target. Further research is needed to fully understand the potential of this compound.
In conclusion, 1-(1-adamantyl)-4-[(5-chloro-2-thienyl)sulfonyl]piperazine is a compound that has gained significant attention from the scientific community due to its potential applications in research. Its potent inhibition of the Na+/H+ exchanger isoform 1 (NHE1) and its potential therapeutic applications make it an attractive target for further study. However, further research is needed to fully understand the potential of this compound and to determine its safety and efficacy.

Scientific Research Applications

1-(1-adamantyl)-4-[(5-chloro-2-thienyl)sulfonyl]piperazine has been found to have potential applications in scientific research. This compound has been studied for its effects on various biological systems, including the central nervous system and the cardiovascular system. It has been found to act as a potent inhibitor of the Na+/H+ exchanger isoform 1 (NHE1), which is involved in the regulation of intracellular pH and cell volume. This inhibition has been shown to have potential therapeutic applications in the treatment of various diseases, including heart failure and ischemic stroke.

properties

IUPAC Name

1-(1-adamantyl)-4-(5-chlorothiophen-2-yl)sulfonylpiperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25ClN2O2S2/c19-16-1-2-17(24-16)25(22,23)21-5-3-20(4-6-21)18-10-13-7-14(11-18)9-15(8-13)12-18/h1-2,13-15H,3-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUIKAFGCEJNGPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C23CC4CC(C2)CC(C4)C3)S(=O)(=O)C5=CC=C(S5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25ClN2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(1-Adamantyl)-4-[(5-chloro-2-thienyl)sulfonyl]piperazine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(1-adamantyl)-4-[(5-chloro-2-thienyl)sulfonyl]piperazine
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1-(1-adamantyl)-4-[(5-chloro-2-thienyl)sulfonyl]piperazine
Reactant of Route 3
1-(1-adamantyl)-4-[(5-chloro-2-thienyl)sulfonyl]piperazine
Reactant of Route 4
1-(1-adamantyl)-4-[(5-chloro-2-thienyl)sulfonyl]piperazine
Reactant of Route 5
1-(1-adamantyl)-4-[(5-chloro-2-thienyl)sulfonyl]piperazine
Reactant of Route 6
1-(1-adamantyl)-4-[(5-chloro-2-thienyl)sulfonyl]piperazine

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